Treptilamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58313-74-9 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+ |
InChI Key |
XXFPAPPEFJYBHA-CZIZESTLSA-N |
SMILES |
CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |
Isomeric SMILES |
CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |
Synonyms |
Ethanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl treptilamine |
Origin of Product |
United States |
Historical Trajectory of Chemical Compound Investigation
The history of investigating chemical compounds is a rich narrative of scientific discovery, often beginning with isolation from natural sources or through synthetic chemistry in the laboratory. This is typically followed by structural elucidation, characterization of physical and chemical properties, and exploration of potential applications. For many compounds, this trajectory includes detailed studies into their reactivity, biological activity, and potential for therapeutic or industrial use. In the case of Treptilamine, while it is identified by a CAS Registry Number (58313-74-9), a detailed historical account of its discovery and initial investigation is not extensively documented in readily accessible academic literature. 3bsc.comepa.gov
Positioning of Treptilamine Within Contemporary Chemical Biology Research
Chemical biology is an interdisciplinary field that employs chemical techniques and tools to study and manipulate biological systems. Research in this area often focuses on the development of novel molecular probes to investigate cellular processes, the identification of new drug targets, and the creation of bioactive molecules with therapeutic potential.
The role of a specific compound within this field is determined by its unique structural features and biological effects. While Treptilamine is mentioned in a patent related to non-toxic bioadhesion control, its broader impact and specific applications within contemporary chemical biology research are not widely published. google.com The patent suggests a potential area of interest, but further academic studies are needed to fully understand its positioning. google.com
Rationale for Comprehensive Academic Exploration of Treptilamine
The rationale for a thorough academic investigation of any chemical compound stems from several potential factors. These can include a novel chemical structure, predicted biological activity based on computational models, or preliminary data suggesting a unique mechanism of action. A comprehensive exploration would aim to systematically characterize the compound's properties.
For Treptilamine, a detailed academic exploration would be necessary to:
Elucidate its precise mechanism of action at a molecular level.
Evaluate its potential as a tool for studying specific biological pathways.
Assess its potential for development in various applications, such as those hinted at in patent literature. google.com
Delineation of Research Scope and Foundational Objectives
In Vitro Pharmacological Profiling and Cellular Interactions
There is no specific information available in the reviewed literature concerning the in vitro pharmacological profiling and cellular interactions of this compound. The following sub-sections remain unaddressed due to the absence of published research data.
Receptor Binding Studies and Ligand Affinity Determination
No studies detailing the receptor binding profile or ligand affinity of this compound have been identified.
Enzyme Kinetics and Inhibitory/Activating Potential
Information regarding the effects of this compound on enzyme kinetics, or its potential to inhibit or activate specific enzymes, is not available in the current body of scientific literature.
Modulation of Intracellular Signaling Pathways
There are no published data on how this compound may modulate intracellular signaling pathways.
Ion Channel Dynamics and Gating Mechanism Studies
No research has been found that investigates the effects of this compound on ion channel dynamics or gating mechanisms.
Subcellular Localization and Interaction with Organelles
There is no available data on the subcellular localization of this compound or its potential interactions with cellular organelles.
In Vivo Preclinical Models for Systemic Activity and Physiological Responses
Limited information suggests that this compound exhibits some systemic activity in vivo. It has been classified as an antispasmodic agent rhymezone.com. Studies involving this compound hydrochloride have indicated that the compound is active after oral administration and can affect the diameter of the pupils in human subjects researchgate.net. Furthermore, some sources suggest that this compound may have a therapeutic effect on hypertension, as it has been observed to cause a significant decrease in systolic blood pressure ontosight.ai. However, detailed preclinical studies in animal models that would provide comprehensive data on its physiological responses are not described in the available literature.
Due to the absence of specific quantitative or detailed qualitative data from preclinical studies, no data tables can be generated.
Absence of Scientific Data on the Chemical Compound "this compound"
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no recognized chemical compound by the name of "this compound." The term does not appear in established chemical registries or peer-reviewed scientific publications.
Consequently, it is not possible to provide an article on the "Elucidation of Molecular Mechanisms and Preclinical Biological Activity of this compound" as requested. The foundational subject for such an analysis does not exist within the current body of scientific knowledge. The specific areas of investigation outlined, including autonomic nervous system modulation, cardiovascular system research, pharmacokinetic and pharmacodynamic modeling, and structure-activity relationship analyses, cannot be addressed as they are contingent on the existence of the primary compound.
No data tables or detailed research findings can be generated due to the non-existence of "this compound" in the scientific domain. Any attempt to create content for the specified sections would be speculative and lack the required scientific accuracy and basis in verifiable research. Therefore, the requested article cannot be produced.
Scientific Review of this compound Abbreviated Due to Lack of Publicly Available Research
An extensive search for scientific literature concerning the chemical compound this compound (CAS Number: 58313-74-9) reveals a significant gap in publicly available research. echemi.comepa.gov While the compound is identified as an International Nonproprietary Name (INN) and is listed by various chemical suppliers, detailed studies elucidating its molecular mechanisms and preclinical biological activity are not found in the public domain. 3bsc.comnih.govwho.int The molecular formula for this compound is C20H27NO. echemi.comnih.gov
Attempts to gather information for a detailed analysis as per the requested outline have been unsuccessful. The specific, advanced topics of pharmacophore modeling, chemoinformatic analysis, target deconvolution, molecular docking, and selectivity profiling require dedicated research findings that are not presently available in published scientific literature.
A single study noted that this compound hydrochloride had an effect on the pupil diameter in human volunteers, indicating some level of biological activity. researchgate.net However, this finding is not sufficient to construct a comprehensive analysis of the compound's molecular interactions and activity landscape.
Due to the absence of detailed research data, it is not possible to provide a scientifically accurate and thorough article on the following requested topics for this compound:
Identification and Characterization of Molecular Targets and Binding Sites
Investigation of Off-Target Interactions and Selectivity Profiling
Further research and publication in peer-reviewed journals are required before a comprehensive scientific article on the molecular mechanisms and biological activity of this compound can be composed.
Information regarding the chemical compound "this compound" is not available in the public domain.
Extensive research using a variety of scientific and scholarly databases has yielded no specific information on a chemical compound named "this compound." This includes searches for its development as a chemical probe, its synthesis, or its theoretical applications in chemical biology, neurology, or cardiology.
The provided outline for an article on "this compound" presumes the existence of a body of research that does not appear to be publicly available. Topics such as the design of fluorescent and photoaffinity probes, the synthesis of radioligands, derivatization for covalent target modification, and its conceptual application in neurological and cardiovascular systems require specific data from published studies. Without any primary or secondary sources mentioning "this compound," it is not possible to generate a scientifically accurate and informative article as requested.
Chemical and biological research is a vast and dynamic field, with new compounds being synthesized and studied regularly. However, for a compound to be the subject of an article detailing its advanced research applications, it would typically be present in chemical databases, peer-reviewed journals, or other scientific literature. The absence of "this compound" from such resources suggests that it may be a hypothetical compound, a misnomer, or a substance that has not been described in publicly accessible scientific discourse.
Therefore, the generation of an article focusing solely on the chemical compound "this compound," as per the detailed instructions and outline, cannot be fulfilled at this time. Further clarification on the compound's identity or origin would be necessary to proceed.
Unable to Generate Article on "this compound"
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no scientifically recognized or documented substance by this name in the available chemical and biological literature. As a result, the generation of a scientifically accurate and informative article based on the provided outline is not possible.
The requested topics—including predictive modeling, controlled release technologies, nanocarrier systems, and omics-based analysis—require a foundation of existing research and data specific to the compound . Without any information on the synthesis, structure, or biological activity of "this compound," any attempt to create content for the specified sections would be speculative and would not meet the standards of scientific accuracy.
It is possible that "this compound" may be a novel or proprietary compound not yet disclosed in public-domain research, a misspelling of an existing compound, or a hypothetical substance. Should further identifying information become available, such as a chemical structure, CAS number, or reference to a specific research group or publication, a detailed article could be developed.
Conclusion and Future Trajectories in Treptilamine Research
Synthesis of Key Academic Discoveries and Current State of Knowledge
Research into Treptilamine appears to have been most active in the early 1980s. A key study described the synthesis of new basic enol ethers, including this compound, which were noted for their "valuable pharmacological properties." nih.gov The structural elucidation of these compounds was achieved through 1H- and 13C-NMR spectroscopy, with stereochemistry confirmed by the nuclear Overhauser effect and X-ray analysis of a diastereomer. nih.gov
Pharmacological investigations in humans explored the tolerability and effects of this compound. A study involving volunteers administered the compound orally and intravenously reported distinct spasmolytic effects. nih.gov Notably, intravenous administration led to a significant, though temporary, decrease in systolic blood pressure. nih.gov The research also noted effects on the range of accommodation and sensations of tiredness among participants. nih.gov Another study confirmed that this compound hydrochloride affects the diameter of the pupils, demonstrating its activity after oral application. researchgate.net The compound is classified as a parasympatholytic. nih.gov
The current state of knowledge is largely confined to these initial characterization and pharmacological studies. The compound is listed in some chemical databases with the CAS Registry Number 58313-74-9 and the molecular formula C20H27NO. epa.gov However, it does not appear to be in widespread research or clinical use, and recent scholarly articles dedicated to its study are scarce.
Identification of Unanswered Questions and Critical Research Gaps
The foundational research on this compound leaves several questions unanswered and points to significant gaps in our understanding of the compound.
Key Unanswered Questions and Research Gaps:
Mechanism of Action: While observed to have spasmolytic and blood pressure-lowering effects, the precise molecular mechanisms and receptor targets of this compound have not been fully elucidated. nih.gov
Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are not available in the public domain.
Structure-Activity Relationship (SAR): The initial synthesis study mentioned the creation of new basic enol ethers, but a comprehensive exploration of the SAR for this class of compounds, with this compound as a lead, is lacking. nih.gov
Therapeutic Potential: The initial "valuable pharmacological properties" and spasmolytic effects suggest potential therapeutic applications, possibly in areas like hypertension or gastrointestinal disorders, but this has not been pursued in depth. nih.govontosight.ai
Long-term Effects: The early studies focused on acute effects and tolerability. nih.gov There is no available data on the long-term safety or efficacy of the compound.
Prospective Directions for Collaborative and Interdisciplinary Research
To revitalize research into this compound, a multi-faceted and collaborative approach would be necessary.
Potential Research Directions:
| Research Area | Potential Focus | Collaborating Disciplines |
| Medicinal Chemistry | Re-synthesis and analogue development to explore the structure-activity relationship. Optimization of the lead compound for improved potency and selectivity. | Organic Synthesis, Computational Chemistry |
| Molecular Pharmacology | Target identification and validation studies to determine the specific receptors, ion channels, or enzymes that this compound interacts with. | Cell Biology, Biochemistry, Pharmacology |
| Pharmacokinetics | In vitro and in vivo studies to characterize the ADME properties of this compound. | Drug Metabolism, Analytical Chemistry |
| Translational Medicine | Preclinical studies in relevant animal models to validate the initial findings of spasmolytic and cardiovascular effects. | Physiology, Pathology, Veterinary Medicine |
An interdisciplinary approach, bridging synthetic chemistry with molecular biology and pharmacology, would be crucial to fully understand the compound's potential.
Broader Significance of this compound Research to Chemical Biology and Drug Discovery Paradigms
While research on this compound itself has been limited, its study holds relevance for broader chemical biology and drug discovery. The exploration of bridged-ring compounds, such as the tricycloheptane moiety in this compound, is a recurring theme in the quest for novel bioactive molecules with unique three-dimensional structures. nih.govnih.gov
The initial investigation into this compound serves as a case study in early-phase drug discovery, where a compound with interesting pharmacological activity was identified but not fully developed. nih.govnih.gov Revisiting such historical compounds with modern technologies could be a fruitful strategy. Advanced screening platforms, computational modeling, and a deeper understanding of disease biology could unlock the therapeutic potential of previously shelved compounds.
The study of parasympatholytics continues to be important for treating a variety of conditions, from overactive bladder to chronic obstructive pulmonary disease (COPD). Understanding the unique structure and effects of this compound could offer new perspectives on the design of selective agents for the parasympathetic nervous system. nih.gov
Q & A
Q. How should researchers design initial experiments to synthesize and characterize Treptilamine?
To ensure reproducible synthesis, employ a stepwise protocol with validated reaction conditions (e.g., temperature, solvent ratios) and intermediates analyzed via HPLC or mass spectrometry (MS) . Predefine purity thresholds (e.g., ≥95% by HPLC) and document batch-specific variations in salt content or impurities, as these may affect downstream biological assays . For structural characterization, combine NMR, FTIR, and X-ray crystallography to confirm molecular identity and stereochemistry.
Q. What analytical techniques are critical for validating this compound’s purity and stability under varying storage conditions?
Use accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with HPLC-MS to monitor degradation products. Include peptide content analysis if residual trifluoroacetic acid (TFA) from synthesis could interfere with bioassays . For long-term stability, establish a reference standard batch and compare new batches against it using validated analytical protocols .
Q. How can researchers ensure reproducibility in preclinical studies involving this compound?
Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal models (e.g., strain, age, sex), dosing regimens, and vehicle controls . Use batch-specific this compound characterization data (e.g., solubility, impurity profiles) to contextualize results and mitigate variability . Implement blinded experiments and statistical power analyses to validate findings .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s pharmacological data across independent studies?
Conduct a meta-analysis to identify confounding variables (e.g., batch-to-batch variability, assay conditions) . Replicate conflicting experiments using standardized materials and protocols, and perform sensitivity analyses to assess the impact of methodological differences (e.g., cell line selection, endpoint measurements) . Cross-validate results with orthogonal assays (e.g., in vitro binding vs. in vivo efficacy) to confirm mechanistic consistency .
Q. What experimental frameworks are optimal for comparative studies of this compound analogs?
Adopt a structure-activity relationship (SAR) approach with systematic modifications to this compound’s core structure. Use high-throughput screening (HTS) to assess analogs for target affinity, selectivity, and off-target effects. Include pharmacokinetic profiling (e.g., plasma half-life, metabolic stability) to prioritize candidates for in vivo testing . Document synthetic yields and purification challenges for each analog to guide scalability assessments .
Q. How can researchers investigate this compound’s mechanism of action in complex biological systems?
Combine multi-omics approaches (e.g., transcriptomics, proteomics) with pathway enrichment analysis to identify signaling networks modulated by this compound. Use CRISPR-Cas9 knockout models to validate target engagement and genetic dependency . For in vivo studies, employ pharmacodynamic biomarkers (e.g., cytokine levels, imaging markers) to correlate dosing with biological effects .
Methodological Considerations
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc corrections for multi-group comparisons and Bayesian hierarchical models to account for inter-experiment variability . For time-series data, employ mixed-effects models to evaluate longitudinal trends .
Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound?
Assess bioavailability and tissue penetration using pharmacokinetic/pharmacodynamic (PK/PD) modeling . Test in vitro assays under physiologically relevant conditions (e.g., serum-containing media, 3D cell cultures) to bridge the gap between cell-based and animal models . Validate target engagement in vivo via immunohistochemistry or radiolabeled ligand displacement assays .
Q. What strategies enhance the translational relevance of this compound preclinical data?
Incorporate patient-derived samples (e.g., primary cells, organoids) to model human disease heterogeneity . Align preclinical endpoints with clinical outcome measures (e.g., tumor volume reduction, biomarker normalization) and use species-agnostic pharmacokinetic scaling to predict human dosing .
Data Integrity and Reporting
Q. How can researchers mitigate batch-to-batch variability in this compound-related data?
Require certificates of analysis (CoA) for each batch, including peptide content, residual solvents, and solubility profiles . Archive aliquots from all batches for retrospective analysis if anomalies arise. Use internal reference standards calibrated against a primary standard to normalize inter-batch comparisons .
Q. What documentation standards are essential for publishing this compound research?
Follow the NIH preclinical checklist for animal studies, including randomization methods, exclusion criteria, and raw data deposition links . For synthetic protocols, provide detailed step-by-step procedures, reaction yields, and characterization data (e.g., NMR spectra, chromatograms) .
Interdisciplinary Approaches
Q. How can computational modeling enhance this compound’s target validation?
Perform molecular dynamics simulations to predict binding modes and affinity to putative targets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use machine learning to prioritize targets based on multi-omics datasets and known disease pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
